2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-fluoroaniline with 6-methoxy-2-mercaptobenzothiazole in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-(4-bromophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can enhance its biological activity and stability compared to similar compounds with different substituents. This makes it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C16H13FN2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13FN2O2S/c1-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3,(H,18,19,20) |
InChI Key |
OYTBCJJDIBEHRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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